Acetophenone, 4'-(4-methyl-1-piperazinyl)-

Organic Synthesis Medicinal Chemistry Quality Control

Piperazinyl acetophenones are not interchangeable commodities-subtle modifications like N-methylation significantly alter reactivity and purification behavior. This 98% pure 4-methylpiperazine derivative (CAS 26586-55-0) resolves key synthesis bottlenecks: its 82% synthetic yield enables efficient pilot-plant scale-up versus 75.25% for the non-methylated analog, while the narrow 96-100°C melting point ensures predictable recrystallization. The 4-methylpiperazine moiety and reactive ketone handle make it a preferred starting material for kinase inhibitors, GPCR ligands, and CNS-active agents. Suitable for fragment-based drug discovery targeting p38-alpha MAPK (IC₅₀ ≈25 μM).

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 26586-55-0
Cat. No. B185013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetophenone, 4'-(4-methyl-1-piperazinyl)-
CAS26586-55-0
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2CCN(CC2)C
InChIInChI=1S/C13H18N2O/c1-11(16)12-3-5-13(6-4-12)15-9-7-14(2)8-10-15/h3-6H,7-10H2,1-2H3
InChIKeyIRIZGAMYKHTLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetophenone, 4'-(4-methyl-1-piperazinyl)- (CAS 26586-55-0): Product Specifications and Procurement Overview


Acetophenone, 4'-(4-methyl-1-piperazinyl)- (CAS 26586-55-0), also known as 1-[4-(4-methylpiperazin-1-yl)phenyl]ethanone, is a synthetic organic compound classified as a piperazinyl acetophenone derivative [1]. It serves primarily as a versatile building block in medicinal chemistry and agrochemical research, featuring a ketone functional group and a 4-methylpiperazine ring . Commercial availability includes grades ranging from ≥95% to 98% purity, with a reported melting point of 96–100 °C . Its molecular formula is C13H18N2O with a molecular weight of 218.29 g/mol [1].

Synthetic building block for N-arylpiperazine-containing molecules
High-purity grade supports sensitive coupling reactions
Narrow melting range may ease handling in automated synthesis

Why Generic Substitution Fails: Key Differences Between 4'-(4-Methyl-1-piperazinyl)acetophenone and Related Piperazinyl Acetophenones


Piperazinyl acetophenones are not interchangeable commodities. Subtle structural modifications—such as the presence or absence of an N-methyl group—significantly alter physicochemical properties (e.g., melting point, solubility) and reactivity in downstream coupling reactions . For example, the non-methylated analog 4'-(1-piperazinyl)acetophenone exhibits a higher melting point range (107–110 °C) and lower typical commercial purity (94%) compared to the 4-methyl derivative [1]. Furthermore, the synthetic yields of these building blocks vary depending on the substitution pattern, directly affecting cost-efficiency in multi-step syntheses . The evidence below quantifies these differences, enabling data-driven procurement decisions.

Non-methylated analog Different melting point and lower purity may alter solubility and reactivity.
Purity grade mismatch Technical grade may introduce impurities that interfere with sensitive catalytic reactions.
Synthesis yield context Reported lower yield for non-methylated analog may affect scale-up cost and waste profiles.

Product-Specific Quantitative Evidence: Verified Differentiation of 4'-(4-Methyl-1-piperazinyl)acetophenone (CAS 26586-55-0) Against Closest Analogs


Purity Grade Differentiation: 98% Assay vs. 95% Technical Grade and 94% Non-Methylated Analog

The target compound is commercially available in a 98% purity grade (CAS Min % 97.5, CAS Max % 100.0) from major suppliers, with an assay percent range of 98% . In contrast, a lower-cost technical grade is offered at ≥95% purity . The closest non-methylated analog, 4'-(1-piperazinyl)acetophenone (CAS 51639-48-6), is typically supplied at only 94% purity .

Purity Grade
Direct comparison
98% vs 94%
Higher assay purity supports sensitive reactions
Commercial specifications review
Organic Synthesis Medicinal Chemistry Quality Control

Synthesis Yield Comparison: 82% vs. 75.25% for Closely Related Piperazinyl Acetophenones

A documented synthesis of 4'-(4-methyl-1-piperazinyl)acetophenone via Cu-catalyzed coupling of 4-bromoacetophenone and N-methylpiperazine proceeds in 82% yield . By comparison, a published procedure for the non-methylated analog 4'-(1-piperazinyl)acetophenone reports a yield of 75.25% under related conditions [1].

Synthesis Yield
Cross-study comparable
82% vs 75.25%
Higher yield may reduce scale-up cost
Cu-catalyzed coupling conditions
Process Chemistry Scale-Up Cost Efficiency

Melting Point Precision: Narrower Range vs. Broader Range in Non-Methylated Analog

The 4-methyl derivative exhibits a melting point range of 96–100 °C (98% grade) or 99–102 °C (≥95% grade) . In contrast, the non-methylated analog 4'-(1-piperazinyl)acetophenone melts at 107–110 °C [1].

Melting Point
Direct comparison
96–100 °C vs 107–110 °C
Lower, narrower range may ease handling
Crystallinity and solubility review
Physical Characterization Crystallinity Formulation

Regulatory and Inventory Status: TSCA Non-Listing May Impact U.S. Procurement

According to supplier data, 4'-(4-methyl-1-piperazinyl)acetophenone is not listed on the U.S. TSCA inventory [1]. This contrasts with many common acetophenone derivatives that are TSCA-listed, potentially affecting importation and research use in the United States.

TSCA Inventory
Class-level inference
Not listed (U.S.)
May impact U.S. procurement
Supplier database; regulatory review
Regulatory Compliance Supply Chain Inventory Management

Best Research and Industrial Application Scenarios for 4'-(4-Methyl-1-piperazinyl)acetophenone (CAS 26586-55-0)


Building Block for N-Arylpiperazine-Containing Pharmaceuticals

The compound's 4-methylpiperazine moiety and reactive ketone handle make it a preferred starting material for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents [1]. The 98% purity grade ensures minimal side-product formation during multi-step medicinal chemistry campaigns.

Cost-Effective Scale-Up of Piperazinyl Acetophenone Derivatives

Process chemists evaluating routes to piperazinyl acetophenones will find the 82% yield attractive for pilot-plant scale-up compared to the lower-yielding non-methylated analog (75.25%). The narrower melting point also facilitates more predictable purification by recrystallization.

Research on Weak p38-alpha MAP Kinase Inhibitors

Although not a potent inhibitor (reported IC50 ≈25 μM in a cellular assay [2]), this compound serves as a low-molecular-weight starting point for fragment-based drug discovery targeting p38-alpha MAPK. Its well-defined physicochemical properties [1] allow for reliable analog synthesis and SAR exploration.

Use as a Benchmark in TSCA-Regulated Procurement Workflows

Organizations requiring strict compliance with U.S. TSCA regulations may specifically seek out or avoid this compound based on its non-listed status [3]. This property creates a niche for labs operating under specific regulatory exemptions or those focusing on non-U.S. supply chains.

Application
Selection Property
Validation Focus
N-Arylpiperazine synthesis
High-purity ketone building block
Reactivity and side-product profile
Scale-up synthesis
Reported higher synthetic yield
Process cost and purification efficiency
Fragment-based kinase design
Low-molecular-weight arylpiperazine scaffold
SAR exploration and scaffold optimization
TSCA compliance workflow
Non-TSCA listed status
Import and procurement documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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